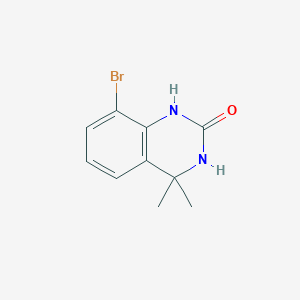

8-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.115. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

1. Synthesis and Derivatives The compound 8-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is part of a broader family of 3,4-dihydroquinazolines, known for their functional substituents. Researchers have synthesized various 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, indicating the versatility and reactivity of these compounds in forming derivatives with different substituents. This adaptability underlines the compound's potential as a building block in chemical syntheses (Gromachevskaya et al., 2013).

2. Alkylation and Reaction with Nitriles The alkylation reaction of these quinazolines, particularly when using dimethyl sulfate, has been observed to proceed via N,N-dimethylation. This reaction's specificity in transforming the quinazoline structure showcases its applicability in targeted chemical synthesis. Furthermore, the reaction of (2-aminophenyl)(diphenyl)carbinol with nitriles to obtain new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines highlights the compound's reactivity and its potential for creating a wide array of structurally diverse molecules (Gromachevskaya et al., 2017).

Photolabile Protecting Groups

1. Photolabile Properties 8-Bromo-7-hydroxyquinoline, a structurally related compound, has demonstrated significant photolabile properties. It exhibits a high single-photon quantum efficiency and is sensitive to multiphoton-induced photolysis, making it useful in vivo. Its properties as a photolabile protecting group for carboxylic acids, combined with increased solubility and low fluorescence, underscore its potential in biological applications, particularly as a caging group for biological messengers (Fedoryak & Dore, 2002).

Catalytic Applications

1. Ionic Liquid Catalysts The compound has potential catalytic applications, as seen in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. These syntheses are carried out in high to excellent yields via direct cyclocondensation in ionic liquids or one-pot three-component cyclocondensation in ionic liquid–water solvent systems without any additional catalyst. This demonstrates the compound's utility in green chemistry, offering a sustainable and efficient method for synthesizing quinazolinone derivatives (Chen et al., 2007).

Antimicrobial and Anticonvulsant Activities

1. Biological Activity The structural analogs of this compound, specifically thioxoquinazolinone derivatives, have been synthesized and evaluated for antimicrobial and anticonvulsant activities. These compounds have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria and fungi, as well as potent anticonvulsant activity. This indicates the potential therapeutic applications of the compound and its derivatives in medical science (Rajasekaran et al., 2013).

Propiedades

IUPAC Name |

8-bromo-4,4-dimethyl-1,3-dihydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-10(2)6-4-3-5-7(11)8(6)12-9(14)13-10/h3-5H,1-2H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQJJVYASCKDPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)Br)NC(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2478233.png)

![2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid](/img/structure/B2478235.png)

![6-Cyclopropyl-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2478236.png)

![Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2478239.png)

![2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane](/img/structure/B2478243.png)

![N-benzyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2478249.png)

![[1-(Dimethylamino)cyclobutyl]methanesulfonamide](/img/structure/B2478250.png)

![4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine](/img/structure/B2478254.png)